molecular formula C17H22N2O7 B8477700 Diethyl acetamido[2-(2-nitrophenyl)ethyl]propanedioate CAS No. 86499-31-2

Diethyl acetamido[2-(2-nitrophenyl)ethyl]propanedioate

Cat. No. B8477700
CAS RN: 86499-31-2
M. Wt: 366.4 g/mol
InChI Key: SVTSUGNXHXMMFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl acetamido[2-(2-nitrophenyl)ethyl]propanedioate is a useful research compound. Its molecular formula is C17H22N2O7 and its molecular weight is 366.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Diethyl acetamido[2-(2-nitrophenyl)ethyl]propanedioate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl acetamido[2-(2-nitrophenyl)ethyl]propanedioate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

86499-31-2

Molecular Formula

C17H22N2O7

Molecular Weight

366.4 g/mol

IUPAC Name

diethyl 2-acetamido-2-[2-(2-nitrophenyl)ethyl]propanedioate

InChI

InChI=1S/C17H22N2O7/c1-4-25-15(21)17(18-12(3)20,16(22)26-5-2)11-10-13-8-6-7-9-14(13)19(23)24/h6-9H,4-5,10-11H2,1-3H3,(H,18,20)

InChI Key

SVTSUGNXHXMMFU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1[N+](=O)[O-])(C(=O)OCC)NC(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of diethyl acetamidomalonate (33.2 g) in ethanol (150 ml) was added to a solution of sodium ethoxide in ethanol [prepared from sodium (3.8 g) and ethanol (200 ml)]. The reaction mixture was stirred at room temperature for 30 minutes and a solution of 2-nitrophenethyl bromide (J. Med. Chem. 20, 1020 (1977), 40.0 g) in ethanol (100 ml) was added dropwise during 20 minutes. After addition was complete, the reaction mixture was refluxed for 18 hours, then cooled to room temperature and evaporated under reduced pressure. The residue was dissolved in water (350 ml) and the solution extracted with ethyl acetate (2×350 ml). The combined ethyl acetate extracts were washed with water (200 ml) and dried over magnesium sulfate. Removal of the solvent under reduced pressure gave diethyl 2-acetamido-2-(o-nitrophenethyl)malonate as a low melting solid, used without further purification for the next synthetic step.
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33.2 g
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0 (± 1) mol
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150 mL
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200 mL
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40 g
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100 mL
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solvent
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Synthesis routes and methods II

Procedure details

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